3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid
CAS No.:
Cat. No.: VC18194883
Molecular Formula: C6H7F6NO3
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7F6NO3 |
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Molecular Weight | 255.11 g/mol |
IUPAC Name | 2,2,2-trifluoroacetic acid;3-(trifluoromethyl)azetidin-3-ol |
Standard InChI | InChI=1S/C4H6F3NO.C2HF3O2/c5-4(6,7)3(9)1-8-2-3;3-2(4,5)1(6)7/h8-9H,1-2H2;(H,6,7) |
Standard InChI Key | XUEBLNFSVGWXKX-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound consists of two distinct components:
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3-(Trifluoromethyl)azetidin-3-ol: A four-membered azetidine ring with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position.
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Trifluoroacetic acid (TFA): A strong acid (pKa ≈ 0.23) serving as a counterion or stabilizing agent .
The molecular formula is C₅H₆F₃NO·C₂HF₃O₂, yielding a combined molecular weight of 281.2 g/mol . The azetidine ring’s conformational rigidity and TFA’s electron-withdrawing effects synergistically influence the compound’s reactivity and solubility .
Structural Analysis
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Azetidine Ring: The four-membered ring imposes ~20° of angle strain compared to five-membered analogues, enhancing reactivity in ring-opening reactions .
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Trifluoromethyl Group: The -CF₃ group lowers the pKa of adjacent functional groups by 1–2 units via inductive effects, facilitating proton transfer in catalytic cycles .
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TFA Interaction: Hydrogen bonding between TFA’s carboxyl group and the azetidine’s hydroxyl stabilizes the crystal lattice, as evidenced by X-ray diffraction studies .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Nucleophilic Cyclization:
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Acidification with TFA:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to mitigate TFA’s corrosiveness . Key parameters include:
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Temperature: 50–60°C to prevent decarboxylation.
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Residence Time: 2–3 minutes for 95% yield.
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Neutralization: Post-reaction, excess TFA is quenched with NaHCO₃ to avoid equipment degradation .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | -15.4°C (TFA component) | |
Boiling Point | 72.4°C (TFA component) | |
Density | 1.489 g/mL (20°C) | |
Solubility | Miscible in DMSO, methanol | |
pKa (TFA) | 0.23 |
The compound’s hygroscopicity necessitates storage under argon, while its low viscosity (0.89 cP at 25°C) aids in HPLC applications .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Activity:
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Enzyme Inhibition:
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.3 µM) by coordinating to the heme iron via the hydroxyl group .
Catalysis
In electrophotochemical trifluoromethylation, TFA serves as a CF₃ radical source under visible light (λ = 450 nm) :
This method achieves 78% yield for aryl trifluoromethylation without metal catalysts .
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